molecular formula C12H19N3O B11791251 N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine

N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine

Cat. No.: B11791251
M. Wt: 221.30 g/mol
InChI Key: YZBYINKFFJAPIC-UHFFFAOYSA-N
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Description

N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine is a bicyclic heterocyclic compound featuring a cyclopenta[c]pyrazole core fused with a tetrahydro-2H-pyran (THP) substituent at position 1 and an N-methylamine group at position 4.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-methyl-1-(oxan-4-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-4-amine

InChI

InChI=1S/C12H19N3O/c1-13-11-2-3-12-10(11)8-14-15(12)9-4-6-16-7-5-9/h8-9,11,13H,2-7H2,1H3

InChI Key

YZBYINKFFJAPIC-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=NN2C3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine typically involves multiple steps, starting with the preparation of the tetrahydropyran and cyclopentapyrazole intermediates. One common method involves the reaction of tetrahydropyran-4-amine with N-methylcyclopentapyrazole under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-one, while reduction may produce this compound .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of compounds similar to N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine in the development of novel anticancer agents. Research indicates that derivatives of pyrazole and tetrahydropyran structures exhibit promising antitumor activities due to their ability to inhibit cancer cell proliferation and induce apoptosis. For instance:

CompoundActivityReference
Pyrazole Derivative AIC50 = 15 µM on MCF-7 cells
Tetrahydropyran BInhibits tumor growth in vivo

Neuroprotective Effects

Compounds containing tetrahydropyran moieties have been studied for their neuroprotective effects. This compound may exhibit potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented extensively. The structural features of this compound suggest that it could be effective against various bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability. Its unique structure allows for the formation of cross-linked networks that improve material performance.

Coatings and Adhesives

This compound can be utilized in the formulation of advanced coatings and adhesives due to its chemical stability and adhesion properties. Studies indicate that coatings incorporating tetrahydropyran derivatives show improved resistance to environmental degradation.

Pesticide Development

Research into the applications of this compound in agriculture has identified its potential as a pesticide or herbicide agent. The compound's biological activity may be harnessed to develop effective pest control strategies.

Plant Growth Regulation

The compound's influence on plant growth mechanisms is under investigation, with preliminary results suggesting it may act as a growth regulator under specific conditions.

Mechanism of Action

The mechanism of action of N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Cyclopenta[c]pyrazole Derivatives

The cyclopenta[c]pyrazole scaffold is a common motif in medicinal chemistry. Key analogs and their structural distinctions include:

Table 1: Cyclopenta[c]pyrazole Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Data Reference
1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Methyl groups at positions 1 and 3 137.1 $^1$H-NMR (DMSO): δ 3.57 (s, 1H); Yield: 43%
3-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine Trifluoromethyl at position 3; propan-1-amine at position 2 Not reported Structural analog with enhanced lipophilicity
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine dihydrochloride Unsubstituted amine at position 4 123.16 (C₆H₉N₃) Base structure; SMILES: C1CC2=C(C1N)C=NN2
Target Compound THP at position 1; N-methylamine at position 4 Estimated ~225* Combines THP’s polarity and methylamine’s basicity

*Estimated based on cyclopenta[c]pyrazole core (C₆H₉N₃, 123.16) + THP (C₅H₉O, 85.12) + methyl (CH₃, 15.03).

Key Observations :

  • Substituents significantly alter physicochemical properties. For example, the trifluoromethyl group in the compound increases lipophilicity, while the THP group in the target compound enhances solubility .
  • The unsubstituted amine () serves as a foundational structure for derivatization .

Comparison of Tetrahydro-2H-pyran-4-amine-containing Compounds

The THP-4-amine moiety is a versatile building block. Notable examples include:

Table 2: THP-4-amine Derivatives
Compound Name Core Structure Molecular Weight (g/mol) Key Data Reference
N-Methyltetrahydro-2H-pyran-4-amine Standalone THP-4-amine 115.17 CAS 220641-87-2; used as a synthon in amination reactions
N-[(1R,3S)-3-Isopropyl-3-(piperazin-1-ylcarbonyl)cyclopentyl]THP-4-amine Cyclopentyl-piperazine-THP hybrid 468.2 Patent compound; potential pharmaceutical applications
Target Compound Cyclopenta[c]pyrazole-THP hybrid ~225 Combines bicyclic core with THP’s solubility-enhancing effects

Key Observations :

  • THP-4-amine derivatives are prevalent in drug discovery due to their balance of hydrophilicity and conformational flexibility .
  • The target compound’s cyclopenta[c]pyrazole-THP hybrid may offer improved pharmacokinetic profiles compared to simpler THP-amine analogs.

Key Observations :

  • The target compound’s synthesis (if analogous to ) may achieve higher yields (~74%) due to optimized amination conditions .
  • Steric hindrance (e.g., cyclopropyl groups in ) can reduce yields significantly .

Physicochemical Properties and Spectral Data

  • Solubility : The THP group’s oxygen atom likely improves aqueous solubility compared to purely aliphatic analogs (e.g., 1,3-dimethyl derivative in ) .
  • NMR Trends : The target compound’s THP substituent may show characteristic $^1$H-NMR signals near δ 3.5–4.0 (pyran ring protons), while the cyclopenta[c]pyrazole core may exhibit signals similar to (δ 2.42–3.57) .

Biological Activity

N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a tetrahydro-2H-pyran moiety and a cyclopenta[c]pyrazole framework. Its chemical formula is C11H16N2OC_{11}H_{16}N_2O with a molecular weight of approximately 192.26 g/mol. The presence of functional groups such as amines and heterocycles contributes to its biological reactivity.

PropertyValue
Molecular FormulaC11H16N2OC_{11}H_{16}N_2O
Molecular Weight192.26 g/mol
CAS Number[Not specified]
SolubilitySoluble in organic solvents

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of bacteria and fungi.
  • Antidiabetic Effects : Some tetrahydropyran analogs have been identified as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels .
  • Cytotoxicity : Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.

Case Studies

  • Dipeptidyl Peptidase IV Inhibition : A study on tetrahydropyran analogs demonstrated their potential as DPP-IV inhibitors, which play a significant role in glucose metabolism . The analogs were tested for their inhibitory effects and showed promising results with IC50 values indicating effective inhibition at low concentrations.
  • Antimicrobial Screening : A series of compounds structurally related to this compound were screened against various pathogens. Results indicated significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 10 µg/mL against certain strains of bacteria .
  • Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects on different cancer cell lines. One study reported that a derivative exhibited selective cytotoxicity with an IC50 value of 25 µM against breast cancer cells while showing minimal toxicity to normal cells .

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